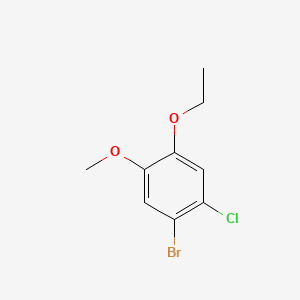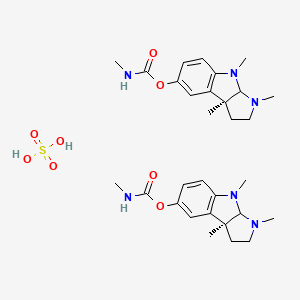![molecular formula C11H21N3O2 B14779765 N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide and aminopropanoyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Acylation Reactions: Addition of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are optimized for yield and purity. These methods may include:
Hydrogenation: Reduction of precursors to form the piperidine ring.
Cycloaddition: Formation of the piperidine ring through cycloaddition reactions.
Multicomponent Reactions: Use of multicomponent reactions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring to form piperidinones.
Reduction: Reduction of the acetamide group to form amines.
Substitution: Substitution reactions involving the amino and acetamide groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for hydrogenation reactions.
Major Products
Major products formed from these reactions include:
Piperidinones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide include:
Piperidine: A simple piperidine ring without additional functional groups.
Piperidinones: Piperidine derivatives with a ketone group.
N-Acylpiperidines: Piperidine derivatives with an acyl group.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications that are not observed in simpler piperidine derivatives .
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-4-10(7-14)6-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15) |
InChI Key |
HIMRSGODEYBZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




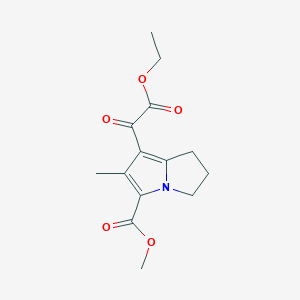
![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)

![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)
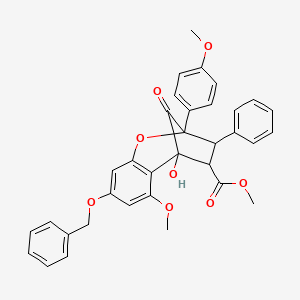

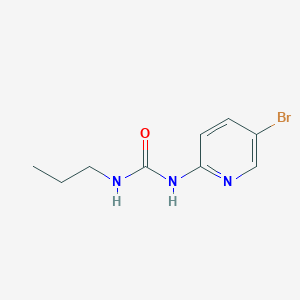
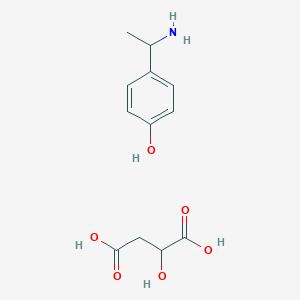
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
